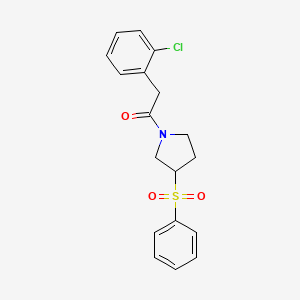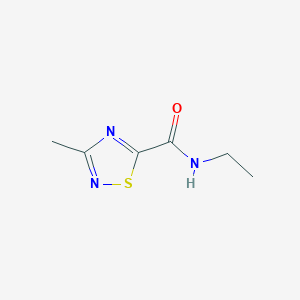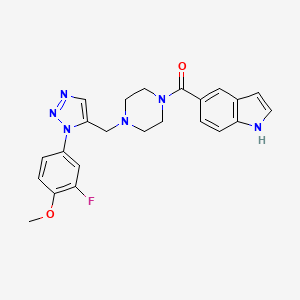
(E)-methyl 4-(1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 4-(1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C17H17F3N2O4 and its molecular weight is 370.328. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 4-(1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 4-(1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Versatile Scaffold for Synthesis of Highly Functionalized Compounds : Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a compound structurally related to (E)-methyl 4-(1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamido)benzoate, has been recognized as a convenient scaffold for synthesizing highly functionalized isoxazole-annulated heterocycles and 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano et al., 2005).
Chiral Building Blocks for Enantioselective Synthesis : Ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, structurally similar to the compound , serves as a precursor for synthesizing chiral pyrrolidine and piperidine derivatives, which are versatile chiral building blocks for alkaloid synthesis (Hirai et al., 1992).
Synthesis of Novel Heterocyclic Systems : Compounds like Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its derivatives are used as synthons for the preparation of a variety of polysubstituted heterocyclic systems, indicating the potential of (E)-methyl 4-(1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamido)benzoate in similar applications (Pizzioli et al., 1998).
Material Science and Polymer Chemistry
- Development of Hyperbranched Aromatic Polyamide : Research has shown the utility of related compounds like methyl 3,5-bis(4-aminophenoxy)benzoate in the synthesis of hyperbranched aromatic polyamides, indicating potential applications in material science and polymer chemistry (Yang et al., 1999).
Drug Delivery and Bioactive Compounds
- Encapsulation in Water-Soluble Metalla-Cage for Drug Delivery : Pyrenyl derivatives, when encapsulated in water-soluble metalla-cages, show increased cytotoxicity against cancer cells, suggesting a method for drug delivery applications. The study emphasizes the importance of the structural configuration of the compounds, potentially applicable to the (E)-methyl 4-(1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamido)benzoate for similar purposes (Mattsson et al., 2010).
Propriétés
IUPAC Name |
methyl 4-[[1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c1-26-16(25)11-4-6-12(7-5-11)21-15(24)13-3-2-9-22(13)10-8-14(23)17(18,19)20/h4-8,10,13H,2-3,9H2,1H3,(H,21,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNYFOSWJHXILN-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-(1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate](/img/structure/B2645486.png)



![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)
![2,6-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2645492.png)

![5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2645497.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645498.png)
![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2645504.png)
![N-[4-[(E)-2-(1,3-Benzoxazol-2-yl)ethenyl]phenyl]-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2645505.png)